Comparative Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Profile: 4-Carboxamide Versus 4-Carboxylic Acid Analog
The target 4-carboxamide exhibits a TPSA of 72.11 Ų with one hydrogen bond donor (HBD = 1), whereas the corresponding 4-carboxylic acid analog (1-(pyrimidin-2-yl)piperidine-4-carboxylic acid, CAS 303144-44-7) is expected to display a higher TPSA and an additional hydrogen bond donor due to the carboxylic acid moiety . This difference in HBD count and polar surface area impacts passive permeability and oral bioavailability potential according to Lipinski's Rule of Five guidelines.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 72.11 Ų; HBD = 1 |
| Comparator Or Baseline | 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 303144-44-7): TPSA approximately 83-85 Ų (estimated based on carboxylic acid contribution); HBD = 2 |
| Quantified Difference | TPSA difference: ~11-13 Ų lower for target compound; HBD difference: 1 fewer donor |
| Conditions | Calculated parameters based on molecular structure; experimental validation context not available |
Why This Matters
Lower TPSA and reduced hydrogen bond donor count typically correlate with improved passive membrane permeability, making the carboxamide form potentially more favorable than the carboxylic acid for cell-based assays and lead optimization in central nervous system or intracellular target programs.
